tert-butyl N-(4-amino-4-phenylbutyl)carbamate
Description
tert-Butyl N-(4-amino-4-phenylbutyl)carbamate is a carbamate-protected amine derivative featuring a phenyl-substituted butyl chain. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators .
Key structural attributes:
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJZEXHKLIMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357443-58-4 | |
| Record name | tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-4-phenylbutyl)carbamate typically involves the reaction of 4-aminobutylbenzene with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-amino-4-phenylbutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .
Scientific Research Applications
Tert-butyl N-(4-amino-4-phenylbutyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-4-phenylbutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
tert-Butyl 4-amino-4-(3-pyridinyl)butylcarbamate ()
- Substituent : 3-pyridinyl replaces the phenyl group.
- May improve solubility in polar solvents compared to the purely hydrophobic phenyl analog.
- Applications : Useful in targeting nicotinic acetylcholine receptors or kinase inhibitors due to pyridine’s electronic properties.
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate ()
- Substituent : Bromo and methyl groups on the phenyl ring.
- Impact: Bromine increases molecular weight (halogen effect) and may enhance electrophilic reactivity.
- Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate ()
- Substituent : Fluoro and methoxy groups.
- Impact :
- Fluorine’s electron-withdrawing effect alters electronic density, affecting binding affinity.
- Methoxy group improves solubility and modulates pharmacokinetics.
- Applications : Likely used in CNS-targeted drugs due to fluorine’s blood-brain barrier penetration.
Variations in the Alkyl Chain and Functional Groups
tert-Butyl (4-(4-sulfamoylphenoxy)butyl)carbamate ()
- Modification: Phenoxy group with sulfonamide substituent.
- Impact: Sulfonamide enhances acidity (pKa ~10) and introduces hydrogen-bond donor/acceptor sites.
- Applications : Autotaxin inhibitors or sulfa drug analogs .
tert-Butyl N-(4-aminophenyl)methyl-N-methylcarbamate ()
- Modification : Benzylamine core with N-methylation.
- Impact :
- Methylation reduces hydrogen-bonding capacity but increases lipophilicity.
- Altered steric profile may affect metabolic stability.
- Applications : Intermediate for antidepressants or antipsychotics.
Cyclic and Bicyclic Analog Comparisons
tert-Butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate ()
- Modification : Cyclobutyl ring and oxo/hydroxy groups.
- Hydroxy and oxo groups enable chelation or covalent binding.
- Applications : Peptidomimetics or protease inhibitors.
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate ()
- Modification : Benzimidazolone fused ring system.
- Impact :
- Aromatic heterocycle enhances π-π stacking interactions.
- Chlorine substituent improves bioavailability and resistance to oxidation.
- Applications : Inhibitors of oxidative stress-related enzymes (e.g., 8-oxoguanine glycosylase).
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features of Analogs
Biological Activity
Tert-butyl N-(4-amino-4-phenylbutyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may play a significant role in various biochemical processes, particularly in enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl group, an amino group, and a phenylbutyl moiety, contributing to its diverse reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition. The mechanism of action typically involves binding to specific active sites on enzymes, thereby preventing substrate interaction and inhibiting catalytic functions.
Key Findings from Research Studies
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is critical for its potential therapeutic applications. Specific studies have demonstrated its binding affinities with enzymes involved in metabolic pathways.
- Therapeutic Potential : Due to its enzyme inhibitory properties, there is ongoing research into its use as a drug candidate for treating diseases related to metabolic dysregulation.
- Comparative Analysis : A comparative study of similar compounds indicates that structural modifications can significantly influence biological activity. For instance, modifications to the amino group or the phenyl moiety can enhance or diminish enzyme binding affinity.
Table 1: Comparison of Biological Activities of Related Carbamates
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H19N2O3 | Enzyme inhibitor; potential drug candidate |
| Tert-butyl N-(4-methylphenyl)carbamate | C16H23NO3 | Moderate enzyme inhibition |
| Tert-butyl N-(4-cyclopropyl-3-methylbutyl)carbamate | C13H23NO3 | Limited activity; less studied |
Case Studies
- Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry focused on the interaction between this compound and specific hydrolases. Results indicated that the compound significantly reduced enzyme activity in vitro, suggesting potential for therapeutic applications in conditions requiring enzyme modulation .
- Pharmacokinetics and Toxicology : Another investigation assessed the pharmacokinetic profile of this compound in animal models. Findings revealed favorable absorption and distribution characteristics, alongside low toxicity profiles at therapeutic doses . This positions the compound as a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
